molecular formula C21H20N2O2 B5295739 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one

3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one

Cat. No. B5295739
M. Wt: 332.4 g/mol
InChI Key: BKALQDSQQWCJPF-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, also known as CAY10505, is a small molecule that has been studied for its potential therapeutic effects. This compound has shown promise in various scientific research studies, particularly in the fields of cancer and inflammation. In

Mechanism of Action

The mechanism of action of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is not fully understood. However, it has been suggested that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may exert its therapeutic effects by inhibiting specific signaling pathways involved in cancer and inflammation. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have various biochemical and physiological effects in scientific research studies. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to suppress the production of pro-inflammatory cytokines in macrophages. These effects suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may have potential therapeutic applications in cancer and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. One direction is to further elucidate its mechanism of action in cancer and inflammation. This may involve identifying specific targets that are affected by 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one and characterizing the downstream effects of these targets. Another direction is to explore the potential therapeutic applications of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future research may focus on optimizing the synthesis method of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one to improve its purity and yield.

Synthesis Methods

The synthesis of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been described in various scientific research papers. One such method involves the reaction of 4-nitroaniline with 5-methyl-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then treated with 1,3-dibromo-2-butene to yield 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. This method has been optimized to yield high purity and high yield of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one.

Scientific Research Applications

3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been studied for its potential therapeutic effects in various scientific research studies. One study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one inhibited the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages. These studies suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has potential therapeutic applications in cancer and inflammation.

properties

IUPAC Name

(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(14-20(24)21-13-8-16(2)25-21)22-18-9-11-19(12-10-18)23-17-6-4-3-5-7-17/h3-14,22-23H,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALQDSQQWCJPF-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one

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